

# In-depth Technical Guide: 2,2-Dimethyl-4-oxopentanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2,2-Dimethyl-4-oxopentanenitrile

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CAS Number: 33235-13-1 IUPAC Name: 2,2-Dimethyl-4-oxopentanenitrile

This technical guide provides a comprehensive overview of **2,2-Dimethyl-4-oxopentanenitrile**, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

## **Chemical Identity and Physical Properties**

**2,2-Dimethyl-4-oxopentanenitrile** is a member of the  $\beta$ -ketonitrile class of compounds, characterized by a ketone and a nitrile functional group separated by a methylene group.[1] Its key identifiers and physical properties are summarized below.



Property	Value	Source(s)
CAS Number	33235-13-1	[1][2][3]
IUPAC Name	2,2-dimethyl-4- oxopentanenitrile	[2]
Molecular Formula	C7H11NO	[1][2][3]
Molecular Weight	125.17 g/mol	[2][3]
Synonyms	2,2-dimethyl4- oxopentanenitrile, RefChem:441366, SCHEMBL1233417	[2]
Melting Point	Not available	[4]
Boiling Point	Not available	[4]
Density	Not available	[4]
Purity (Typical)	≥95%	[3]

## **Spectroscopic Data**

Spectroscopic analysis is crucial for the structural confirmation of **2,2-Dimethyl-4-oxopentanenitrile**. The expected spectral features are detailed below.

Spectroscopy	Feature	Chemical Shift / Frequency
¹H NMR	gem-dimethyl group (s, 6H)	δ 1.2–1.4 ppm
Methylene group (s, 2H)	-	
Acetyl group (s, 3H)	-	_
<sup>13</sup> C NMR	Nitrile carbon (C≡N)	~120 ppm
Ketone carbonyl (C=O)	~205-220 ppm	
IR Spectroscopy	Ketone carbonyl (C=O) stretch	~2050 cm <sup>-1</sup>
Mass Spectrometry	GC-MS data available	-



Note: The methylene and acetyl proton chemical shifts are not specified in the search results. Further experimental data is required for precise assignment.

#### **Synthesis and Experimental Protocols**

The primary synthetic route to **2,2-Dimethyl-4-oxopentanenitrile** involves the acylation of the isobutyronitrile anion.[1] This method leverages the formation of a stable carbanion at the  $\alpha$ -position to the nitrile, which then acts as a nucleophile.

## General Experimental Protocol: Acylation of Isobutyronitrile

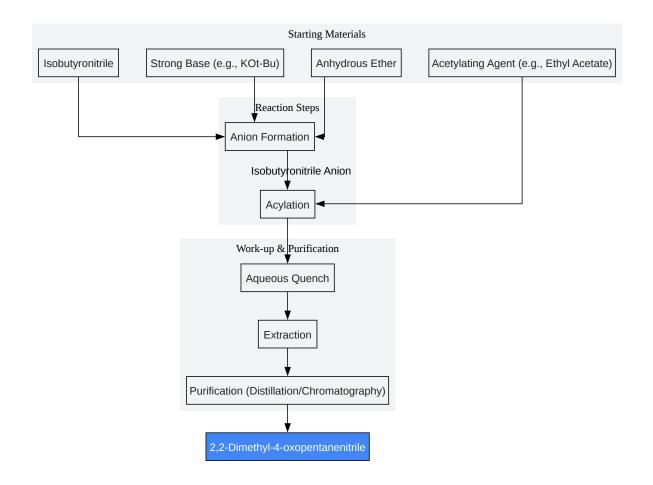
While a specific protocol for **2,2-Dimethyl-4-oxopentanenitrile** is not detailed in the provided search results, a general procedure for the high-yielding acylation of nitrile anions with unactivated esters can be adapted. This typically involves the use of a strong, non-nucleophilic base to deprotonate the nitrile.

#### Key Steps:

- Anion Formation: Isobutyronitrile is treated with a strong base, such as potassium tert-butoxide (KOt-Bu) or sodium amide, in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen).[5] The reaction is typically performed at ambient or reduced temperatures.
- Acylation: An acetylating agent, such as ethyl acetate, is added to the solution containing the isobutyronitrile anion. The anion undergoes nucleophilic acyl substitution at the ester carbonyl, forming the β-ketonitrile.
- Work-up and Purification: The reaction is quenched with an aqueous acid solution. The
  product is then extracted with an organic solvent. Purification is commonly achieved through
  vacuum distillation or column chromatography on silica gel.

A visual representation of this synthetic workflow is provided below.





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Caption: A generalized workflow for the synthesis of **2,2-Dimethyl-4-oxopentanenitrile**.



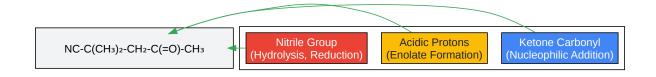
#### **Chemical Reactivity and Applications**

**2,2-Dimethyl-4-oxopentanenitrile** is a valuable building block in organic synthesis due to the presence of two reactive functional groups.[1]

#### Key Reactive Sites:

- Ketone Carbonyl: The electrophilic carbonyl carbon is susceptible to nucleophilic attack, allowing for reactions such as reductions, Grignard additions, and Wittig reactions.
- Methylene Protons (α to ketone): The protons on the carbon adjacent to the ketone (C3) are acidic and can be removed by a base to form an enolate, which can then participate in various alkylation and condensation reactions.
- Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also participate in cycloaddition reactions to form heterocyclic systems.

A diagram illustrating the key reactive sites is shown below.



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Caption: Key reactive sites of **2,2-Dimethyl-4-oxopentanenitrile**.

## **Applications in Agrochemicals**

A significant application of this compound is as an intermediate in the synthesis of the broadspectrum triazole fungicide, metconazole.[1] Structurally related precursors undergo a series of transformations, including alkylation and cyclization, where the gem-dimethyl group is a key structural motif that is incorporated into the final product.[1]

#### **Applications in Heterocyclic Chemistry**



As a β-ketonitrile, **2,2-Dimethyl-4-oxopentanenitrile** is a precursor for a variety of heterocyclic compounds.[6] These include, but are not limited to, pyrazoles, pyridines, and isoxazoles, which are important scaffolds in medicinal chemistry.[6][7]

## **Biological and Pharmacological Relevance**

While there is no specific data on the biological activity of **2,2-Dimethyl-4-oxopentanenitrile**, the broader class of  $\beta$ -ketonitriles is of significant interest to the pharmaceutical industry. Derivatives of  $\beta$ -ketonitriles have been investigated for a range of therapeutic applications, including as anti-cancer and anti-inflammatory agents.[6] Their utility as versatile synthetic intermediates allows for the generation of diverse molecular libraries for drug discovery programs.[6]

#### **Safety Information**

**2,2-Dimethyl-4-oxopentanenitrile** is classified as hazardous. The following GHS hazard statements apply:

Hazard Code	Statement
H302	Harmful if swallowed
H312	Harmful in contact with skin
H315	Causes skin irritation
H319	Causes serious eye irritation
H332	Harmful if inhaled

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

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#### References

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- To cite this document: BenchChem. [In-depth Technical Guide: 2,2-Dimethyl-4-oxopentanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2769413#2-2-dimethyl-4-oxopentanenitrile-cas-number-and-iupac-name]

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